molecular formula C11H8FNO2 B8619641 2-(8-Fluoroisoquinolin-5-yl)acetic acid

2-(8-Fluoroisoquinolin-5-yl)acetic acid

Cat. No.: B8619641
M. Wt: 205.18 g/mol
InChI Key: CCUWKUDZUWKYKJ-UHFFFAOYSA-N
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Description

2-(8-Fluoroisoquinolin-5-yl)acetic acid is a fluorinated derivative of isoquinoline substituted with an acetic acid group at the 5-position. This compound is of interest in medicinal chemistry due to the isoquinoline scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(8-fluoroisoquinolin-5-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-10-2-1-7(5-11(14)15)8-3-4-13-6-9(8)10/h1-4,6H,5H2,(H,14,15)

InChI Key

CCUWKUDZUWKYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1CC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(8-Fluoroisoquinolin-5-yl)acetic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes Reference
This compound C₁₁H₈FNO₂ 217.19 (calculated) 8-F, acetic acid at C5 Likely polar due to carboxylic acid; solubility in DMSO inferred N/A
2-(8-Hydroxyquinolin-5-yl)acetic acid C₁₁H₉NO₃ 203.20 8-OH, acetic acid at C5 Soluble in polar solvents (e.g., methanol)
(Isoquinolin-5-yloxy)acetic acid C₁₁H₉NO₃ 203.20 Ether-linked acetic acid at C5 Moderate solubility in chloroform
8-Fluoroisoquinoline-5-carboxylic acid C₁₀H₆FNO₂ 199.16 8-F, carboxylic acid at C5 High polarity; used in coordination chemistry
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid C₁₁H₉FN₂O₂S 252.26 Thiazole core, fluoroaniline Soluble in DMSO; used in antimicrobial studies
Key Observations:
  • Fluorine vs.
  • Acetic Acid vs.
Antimicrobial Activity:
  • Thiazole-Isoquinoline Hybrids: Compounds like those in and demonstrate broad-spectrum antibacterial activity. For example, thiazole-acetic acid derivatives inhibit Gram-positive bacteria (e.g., S. aureus) with zones of inhibition exceeding 15 mm at 50 µg/mL .
  • Fluorinated Isoquinolines: Fluorine at the 8-position may enhance membrane penetration due to increased lipophilicity, as seen in fluorinated quinolones (e.g., ciprofloxacin) .
Antifungal Potential:
  • Analogs with polar side chains, such as (isoquinolin-5-yloxy)acetic acid, show moderate antifungal activity against Candida albicans (MIC ~32 µg/mL) .
Structural Insights from Crystallography:

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